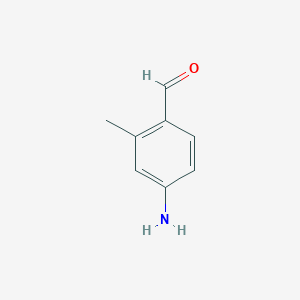

4-アミノ-2-メチルベンズアルデヒド

説明

4-Amino-2-methylbenzaldehyde is a chemical compound utilized in various synthetic chemistry applications. This compound serves as a precursor in the synthesis of polymers, pharmaceuticals, and other organic compounds. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable substance in research and industrial settings.

Synthesis Analysis

The synthesis of 4-Amino-2-methylbenzaldehyde and related derivatives can be achieved through several methods, including the Vilsmeier reaction, which involves the reaction of N-methyl-N-substituted aniline with DMF and BTC, yielding high purity products (Tong Guo-tong, 2009). Another approach is the reaction of anilines under mild conditions in a Me2SO–HCl solvent system to produce substituted 4-aminobenzaldehydes in high yields (B. Liedholm, 1992).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylbenzaldehyde has been characterized using various spectroscopic techniques, including IR and ^1H NMR spectroscopy, providing detailed insights into its chemical makeup and confirming its structure (Tong Guo-tong, 2009).

Chemical Reactions and Properties

4-Amino-2-methylbenzaldehyde participates in numerous chemical reactions, including nucleophilic substitution and condensation, enabling the synthesis of diverse organic compounds. Its reactions with hydrazides afford corresponding hydrazones, demonstrating its versatility in organic synthesis (O. Nurkenov et al., 2013).

Physical Properties Analysis

The physical properties of 4-Amino-2-methylbenzaldehyde, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific details on these properties are not provided in the current research, such properties are typically determined to ensure optimal conditions for reactions and applications.

Chemical Properties Analysis

The chemical properties of 4-Amino-2-methylbenzaldehyde, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming polymers and other derivatives, are of significant interest. For instance, it has been shown to form polymers with certain conductive and corrosion-resistant properties (Jiang Ri-shan, 2008).

科学的研究の応用

触媒作用

4-アミノ-2-メチルベンズアルデヒド: は触媒作用、特に金属触媒を安定化させる配位子として作用する反応に関与しています。これらの触媒は様々な有機変換に使用され、反応速度と選択性を向上させます .

シッフ塩基金属錯体の生物活性

この化合物は、シッフ塩基を形成するために使用され、次に金属と錯体化されてその生物活性を研究します。これらの活性には、抗菌、抗酸化、抗癌、抗結核性があり、医薬品化学において非常に注目されています .

センサーとフォトニクス

4-アミノ-2-メチルベンズアルデヒド から誘導されたシッフ塩基金属錯体は、センサーの開発に適用されます。これらの錯体は、構造的多様性により、特定の分子やイオンを検出するように設計できます。さらに、光学材料の開発に貢献するフォトニクスにも応用されています .

腐食防止

この化合物は、金属と安定な錯体を形成する能力があるため、腐食防止剤としての使用が検討されています。これらの阻害剤は金属表面を腐食から保護し、産業環境における金属部品の寿命を延ばすために不可欠です .

作用機序

Target of Action

4-Amino-2-methylbenzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases, glutathione reductase, etc . Disruption of these systems can be an effective method for controlling fungal pathogens .

Mode of Action

The compound interacts with its targets through a process known as redox cycling . This process destabilizes the cellular redox homeostasis of the fungi, leading to growth inhibition . Additionally, 4-Amino-2-methylbenzaldehyde can react with hydrazides to form corresponding hydrazones, which further demonstrates its versatility in organic synthesis.

Biochemical Pathways

The disruption of cellular antioxidation systems by 4-Amino-2-methylbenzaldehyde affects various biochemical pathways. The compound’s redox-active nature can lead to the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Pharmacokinetics

Its molecular weight (13516 g/mol) and melting point (84 °C) suggest that it may have good bioavailability .

Result of Action

The result of 4-Amino-2-methylbenzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound can effectively control fungal pathogens .

特性

IUPAC Name |

4-amino-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHHWKBPSJWDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327632 | |

| Record name | 4-Amino-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61594-81-8 | |

| Record name | 4-Amino-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

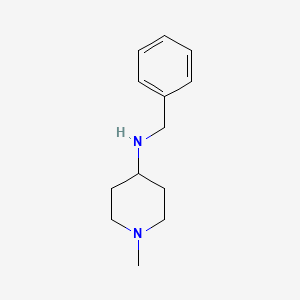

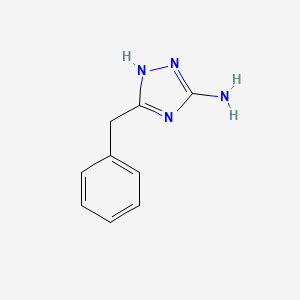

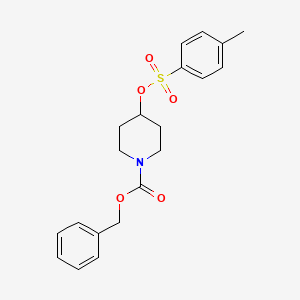

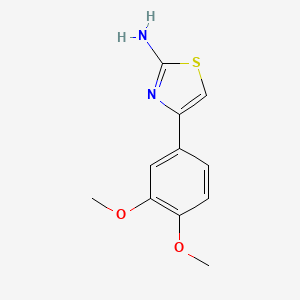

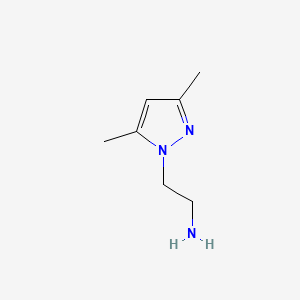

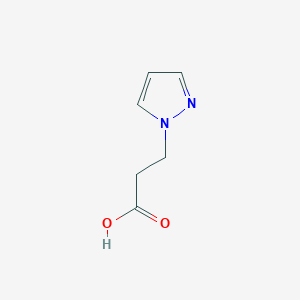

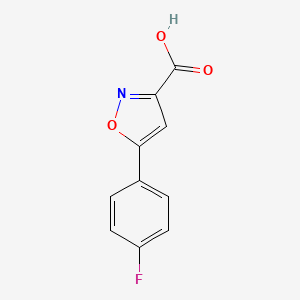

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)